Inhoffen Lythgoe Diol Monotosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

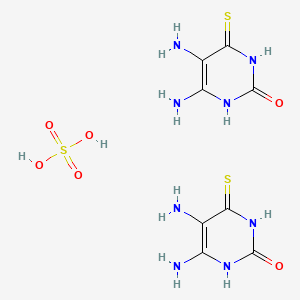

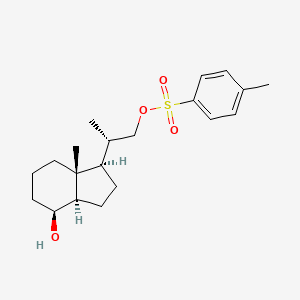

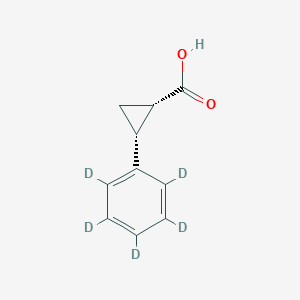

Inhoffen-Lythgoe Diol Monotosylate is a chemical compound that has been studied for its synthesis methods, molecular structure, and chemical properties. It is often involved in the synthesis of vitamin D analogs and has been a focal point of research for its unique chemical reactions and properties.

Synthesis Analysis

The synthesis of the Inhoffen-Lythgoe diol features a novel intermolecular Diels–Alder strategy, highlighting a direct elaboration of stereocentres within the hydrindan ring system of the compound (Brandes, Grieco, & Garner, 1988). Various research has focused on different synthesis approaches, including protecting group-free synthesis and modifications leading to analogs with specific properties (Stambulyan & Minehan, 2016).

Molecular Structure Analysis

The molecular structure of Inhoffen-Lythgoe Diol Monotosylate serves as a critical foundation for its chemical properties and reactions. Studies have developed methods for the functionalization of vitamin D metabolites at specific positions, aiding in the synthesis of diverse analogs (Valles, Castedo, & Mouriño, 1992).

Chemical Reactions and Properties

Research into the chemical reactions and properties of Inhoffen-Lythgoe Diol Monotosylate includes the exploration of its role in the synthesis of various vitamin D3 analogues and its participation in reactions like the Julia-Lythgoe olefination (Pospíšil, Pospíšil, & Markó, 2005).

Physical Properties Analysis

While specific studies on the physical properties of Inhoffen-Lythgoe Diol Monotosylate are less common, the research on its synthesis and applications indirectly contributes to the understanding of its physical characteristics, such as solubility and stability under various conditions.

Chemical Properties Analysis

The chemical properties of Inhoffen-Lythgoe Diol Monotosylate, including its reactivity with different chemical groups and the impact of modifications on its biological activity, are crucial for its application in synthesizing medically relevant compounds. The synthesis and evaluation of its analogues provide insights into its chemical behavior and potential applications (DeBerardinis, Lemieux, & Hadden, 2013).

Applications De Recherche Scientifique

Anti-Proliferative Activity The Inhoffen-Lythgoe diol has been investigated for its anti-proliferative activity. It was found that while the diol itself was inactive, its aromatic and aliphatic ester-linked side chain analogues demonstrated modest in vitro growth inhibition in human cancer cell lines, including glioblastoma (U87MG) and colorectal adenocarcinoma (HT-29). These studies suggest that modifications of the Inhoffen-Lythgoe diol can lead to compounds with potential anti-cancer properties (Deberardinis et al., 2013).

Synthetic Utility in Vitamin D Analogues The Inhoffen-Lythgoe diol has been utilized as a precursor for the synthesis of various vitamin D analogues. For instance, it has been used in the synthesis of the 25-hydroxy Windaus–Grundmann ketone (Fall et al., 2000), calcitroic acid, and its 13C-labeled derivative (Meyer et al., 2014), and various fluorinated vitamin D3 analogues (Kawagoe et al., 2019). These syntheses highlight the versatility of Inhoffen-Lythgoe diol as a starting material in medicinal chemistry.

Synthesis of Tacalcitol and Hortonones The diol has been used in the synthesis of tacalcitol, a drug used for psoriasis treatment, showcasing its importance in therapeutic compound synthesis (Martinez et al., 2017). Moreover, it has facilitated the synthesis of hortonones A-C, indicating its role in the synthesis of complex natural products (Stambulyan & Minehan, 2016).

Design of Novel Vitamin D Analogues The Inhoffen-Lythgoe diol has been utilized in designing novel vitamin D analogues with an aniline moiety, demonstrating its utility in creating structurally diverse compounds (Obelleiro et al., 2020).

Safety And Hazards

Orientations Futures

Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis . Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . This suggests that it may have potential applications in the future in the field of organic synthesis .

Propriétés

IUPAC Name |

[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKSQENRQZPNOS-LFZDHENXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inhoffen Lythgoe Diol Monotosylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)